molecular formula C8H8N2S B8133879 3-Amino-4H,5H,6H-cyclopenta[b]thiophene-2-carbonitrile

3-Amino-4H,5H,6H-cyclopenta[b]thiophene-2-carbonitrile

Cat. No.: B8133879
M. Wt: 164.23 g/mol
InChI Key: JCHXVBHBZZHOQA-UHFFFAOYSA-N
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Description

3-Amino-4H,5H,6H-cyclopenta[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4H,5H,6H-cyclopenta[b]thiophene-2-carbonitrile typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions

Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4H,5H,6H-cyclopenta[b]thiophene-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of thiophene-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce this compound derivatives with different functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-4H,5H,6H-cyclopenta[b]thiophene-2-carbonitrile has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and the development of new drugs.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Amino-4H,5H,6H-cyclopenta[b]thiophene-2-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism may vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

3-Amino-4H,5H,6H-cyclopenta[b]thiophene-2-carbonitrile is similar to other thiophene derivatives, such as 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile and 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. it has unique properties that distinguish it from these compounds. For example, the position of the amino group and the carbonitrile group can affect its reactivity and biological activity.

Properties

IUPAC Name

3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-7-8(10)5-2-1-3-6(5)11-7/h1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHXVBHBZZHOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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